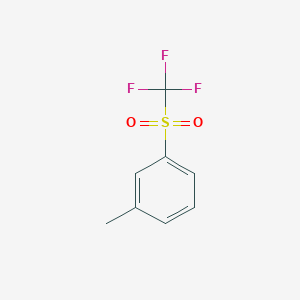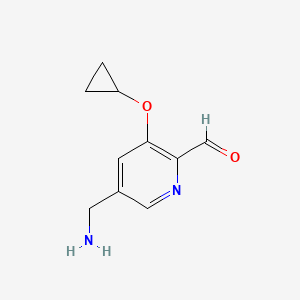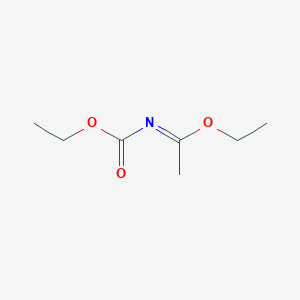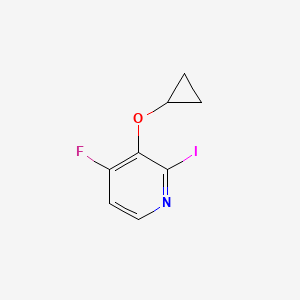![molecular formula C25H27NO4 B14808501 (S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B14808501.png)
(S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butyl group, a benzyloxy group, and a hydroxy group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to use a quinoline derivative as the core structure and introduce the tert-butyl, benzyloxy, and hydroxy groups through a series of reactions. These reactions may include:
Nucleophilic substitution: to introduce the benzyloxy group.
Hydrolysis: to introduce the hydroxy group.
Esterification: to introduce the tert-butyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a quinoline ketone, while reduction of the quinoline ring may yield a tetrahydroquinoline derivative.
Scientific Research Applications
(S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly for its potential antimicrobial and anticancer properties.
Biological Studies: The compound can be used to study the biological activity of quinoline derivatives and their interactions with various biological targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block for materials science.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate involves its interaction with specific molecular targets. The hydroxy and benzyloxy groups may play a role in binding to enzymes or receptors, while the quinoline core can interact with nucleic acids or proteins. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the tert-butyl, benzyloxy, and hydroxy groups.
Quinazoline: A similar nitrogen-containing heterocycle with different biological activities.
Tetrahydroquinoline: A reduced form of quinoline with different chemical properties.
Uniqueness
(S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of the tert-butyl, benzyloxy, and hydroxy groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C25H27NO4 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
tert-butyl (2S)-2-hydroxy-6-phenylmethoxy-2,3-dihydro-1H-benzo[f]quinoline-4-carboxylate |
InChI |
InChI=1S/C25H27NO4/c1-25(2,3)30-24(28)26-15-18(27)13-21-19-11-7-8-12-20(19)23(14-22(21)26)29-16-17-9-5-4-6-10-17/h4-12,14,18,27H,13,15-16H2,1-3H3/t18-/m0/s1 |
InChI Key |
PLQCFEDUUXWJJX-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC2=C1C=C(C3=CC=CC=C23)OCC4=CC=CC=C4)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2=C1C=C(C3=CC=CC=C23)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(1S)-2-[4-[(2Z)-2-(3-fluorophenyl)imino-3-(2-furylmethyl)-4-oxo-thiazolidin-5-yl]anilino]-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B14808422.png)



![Ethyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B14808440.png)




![2-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B14808481.png)
![Methyl 4-{[(3-chloro-2-methylphenyl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B14808504.png)

![3-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenol](/img/structure/B14808511.png)
![(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride](/img/structure/B14808517.png)
